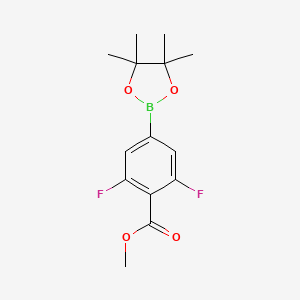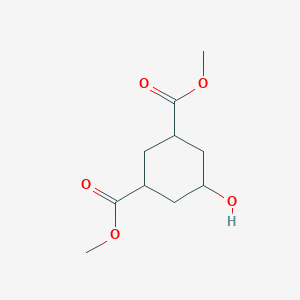![molecular formula C8H6Cl2FN3 B1427158 2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220517-99-6](/img/structure/B1427158.png)
2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine
Übersicht
Beschreibung
2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine, or 2,4-DCP, is a synthetic organic compound that has been used in a variety of scientific applications. It is a heterocyclic compound that contains both nitrogen and chlorine atoms, and is classified as a pyrrolopyrimidine. 2,4-DCP has been used for a variety of purposes, including as a synthetic intermediate in the preparation of pharmaceuticals and as a catalyst in organic synthesis. It is also used as a reagent in the synthesis of other compounds, and has been studied for its potential use in biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” and found some potential applications in different fields. Below are the detailed sections for each application:
Cancer Treatment
This compound has been used as a reagent in the synthesis of substituted pyrimidinediamines, which are potent dual BRD4-kinase inhibitors for treating cancer . These inhibitors can play a significant role in regulating gene expression and have shown promise in cancer therapeutics.
Agricultural Applications
“2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” is an important organic synthesis intermediate mainly used in the field of pesticides . It serves as an intermediate in the preparation of pesticide raw materials and is used in the synthesis of insecticides and herbicides.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks), which are crucial in the regulation of cell cycle and transcription .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets through nucleophilic aromatic substitution reactions . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
If it acts as a cdk inhibitor like similar compounds, it could affect pathways related to cell cycle regulation and transcription . The downstream effects would likely involve changes in cell proliferation and gene expression.
Result of Action
If it acts as a cdk inhibitor, it could potentially inhibit cell proliferation and alter gene expression .
Eigenschaften
IUPAC Name |
2,4-dichloro-7-(2-fluoroethyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FN3/c9-6-5-1-3-14(4-2-11)7(5)13-8(10)12-6/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZRSSMPLGXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




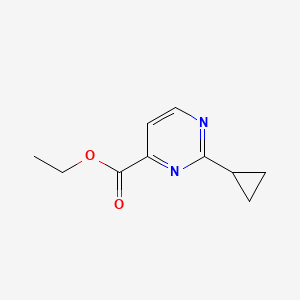
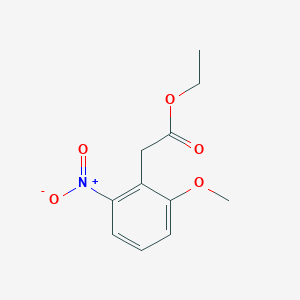
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
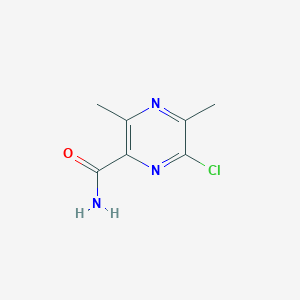
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
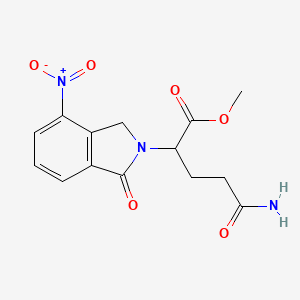

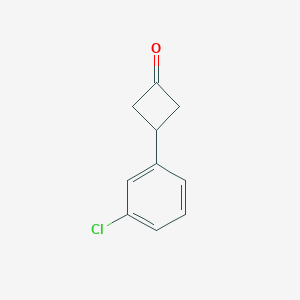
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
